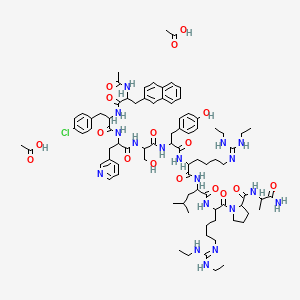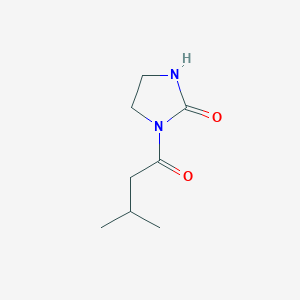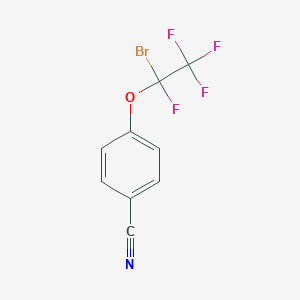
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is an organic compound with the chemical formula C8H3BrF4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a benzonitrile group attached to a bromo-tetrafluoroethoxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a base to form 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene. This intermediate is then reacted with cyanogen bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation would produce an oxide.
Applications De Recherche Scientifique
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The bromo and tetrafluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the nitrile group.
4-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the tetrafluoroethoxy group.
1-Bromo-1,1,2,2-tetrafluoroethane: Similar fluorinated ethane structure but lacks the benzonitrile group.
Uniqueness
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is unique due to the presence of both the bromo-tetrafluoroethoxy and benzonitrile groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Propriétés
Formule moléculaire |
C9H4BrF4NO |
|---|---|
Poids moléculaire |
298.03 g/mol |
Nom IUPAC |
4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile |
InChI |
InChI=1S/C9H4BrF4NO/c10-8(11,9(12,13)14)16-7-3-1-6(5-15)2-4-7/h1-4H |
Clé InChI |
RCSLXLKYNJPXLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC(C(F)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
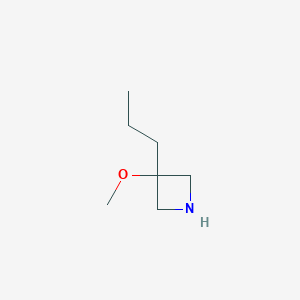
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)

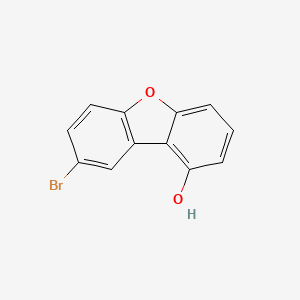
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
